2-(3-Methylazetidin-3-yl)pyridine
Description
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(3-methylazetidin-3-yl)pyridine |
InChI |
InChI=1S/C9H12N2/c1-9(6-10-7-9)8-4-2-3-5-11-8/h2-5,10H,6-7H2,1H3 |
InChI Key |
ZPZXWGPVYBQWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Methylazetidin 3 Yl Pyridine and Analogues
Retrosynthetic Analysis Strategies for the 2-(3-Methylazetidin-3-yl)pyridine Scaffold
Retrosynthetic analysis is a foundational technique in designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. advancechemjournal.com For the 2-(3-Methylazetidin-3-yl)pyridine scaffold, the primary disconnection points are the bond connecting the pyridine (B92270) and azetidine (B1206935) rings, and the bonds forming the azetidine ring itself.
A key retrosynthetic strategy involves disconnecting the C-C bond between the pyridine C2 and the azetidine C3 positions. This leads to two key synthons: a 2-pyridyl nucleophile (or its synthetic equivalent) and a 3-methyl-3-electrophilic azetidine derivative. Alternatively, a 2-pyridyl electrophile and a 3-methylazetidine (B2440550) nucleophile could be envisioned.
Another major approach focuses on the formation of the azetidine ring as a late-stage step. This would involve a precursor containing a functionalized pyridine ring attached to a suitable acyclic chain, which can then undergo intramolecular cyclization to form the four-membered azetidine ring. nih.govrsc.org This strategy allows for the early introduction of the pyridine moiety and subsequent construction of the strained azetidine ring.
Development and Optimization of Novel Multi-Step Synthetic Routes to 2-(3-Methylazetidin-3-yl)pyridine
The construction of 2-(3-Methylazetidin-3-yl)pyridine is a multi-step process that can be broken down into the functionalization of the pyridine ring, the formation of the azetidine ring, and the coupling of these two heterocyclic systems. syrris.jpmit.edu
Strategic Approaches to Pyridine Ring Functionalization
The functionalization of the pyridine ring is a critical first step in many synthetic routes. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution can be challenging and often requires harsh conditions. matanginicollege.ac.inresearchgate.net Therefore, alternative strategies are often employed.
One common approach is to start with a pre-functionalized pyridine derivative, such as a halopyridine or a pyridine boronic acid. snnu.edu.cn For instance, 2-bromopyridine (B144113) or 2-chloropyridine (B119429) can serve as electrophilic partners in cross-coupling reactions. The synthesis of multi-substituted pyridines can also be achieved from acyclic precursors through various condensation and cyclization reactions. nih.govrsc.org The Hantzsch pyridine synthesis, for example, allows for the construction of the pyridine ring from an α,β-unsaturated compound and an active methylene (B1212753) compound like ethyl acetoacetate. advancechemjournal.com
| Starting Material | Reagent | Product | Application in Synthesis |
| 2-Halopyridine | Organometallic reagent | 2-Substituted pyridine | Introduction of nucleophilic groups at C2 |
| Pyridine-2-boronic acid | Aryl/alkyl halide | 2-Aryl/alkylpyridine | Suzuki coupling for C-C bond formation |
| 2-Aminopyridine | Aldehyde, Alkyne | Imidazo[1,2-a]pyridines | Construction of fused ring systems nih.gov |
This table showcases common starting materials and reactions for pyridine functionalization.
Azetidine Ring Formation and Substituent Introduction Methodologies
The construction of the strained four-membered azetidine ring, particularly with a quaternary center at the 3-position, presents a significant synthetic challenge. rsc.orgchimia.ch
A prevalent method for forming the azetidine ring is through intramolecular cyclization. This typically involves a γ-amino alcohol or a γ-haloamine, where the nitrogen atom displaces a leaving group to form the ring. google.com The synthesis of the required precursor is key. For a 3-methyl-3-substituted azetidine, this precursor would need to be appropriately substituted.
Another strategy involves the [2+2] cycloaddition of an imine with an alkene, although this is less common for the direct synthesis of 3-methylated azetidines. rsc.org More recently, methods involving the ring expansion of aziridines have been developed. scispace.com
The introduction of the methyl group at the C3 position can be achieved by using a starting material that already contains this feature or by alkylation of a suitable azetidine precursor. For instance, the reaction of an organometallic reagent with a 3-ketoazetidine derivative can install the methyl group.
| Precursor | Reaction Type | Key Features |
| γ-Haloamine | Intramolecular SN2 | Reliable method for ring closure. |
| 3,4-Epoxy amines | Intramolecular aminolysis | Catalytic and regioselective. nih.gov |
| Aziridines | Ring expansion | Provides access to highly substituted azetidines. scispace.com |
This table outlines various methodologies for the formation of the azetidine ring.
Coupling Reactions for Linking Azetidine and Pyridine Moieties
The final key step in many synthetic strategies is the coupling of the pre-formed pyridine and azetidine rings. The choice of coupling reaction depends on the functional groups present on each heterocyclic component.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful tools for this purpose. For example, a 2-pyridylboronic acid can be coupled with a 3-halo-3-methylazetidine derivative. Conversely, an azetidin-3-ylboronic acid or organozinc reagent could be coupled with a 2-halopyridine.
Nucleophilic aromatic substitution (SNAr) can also be employed if the pyridine ring is sufficiently activated with electron-withdrawing groups. In this case, an azetidin-3-amine (B9764) could displace a leaving group at the 2-position of the pyridine ring.
Stereoselective and Asymmetric Synthesis of Chiral Analogues of 2-(3-Methylazetidin-3-yl)pyridine
The development of stereoselective and asymmetric syntheses is crucial for accessing enantiomerically pure analogues of 2-(3-Methylazetidin-3-yl)pyridine, which is often necessary for elucidating biological activity.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. harvard.edu After the desired stereocenter is created, the auxiliary can be removed.
In the context of synthesizing chiral analogues of 2-(3-Methylazetidin-3-yl)pyridine, a chiral auxiliary could be attached to the azetidine precursor to control the stereochemistry during its formation or functionalization. For example, a chiral auxiliary attached to the nitrogen of an acyclic precursor could guide an asymmetric intramolecular cyclization to form an enantioenriched azetidine. nih.govacs.org
The use of pseudoephedrine as a chiral auxiliary has been widely reported for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids and other functional groups that can be precursors to chiral azetidines. harvard.edu Another notable example is the use of tert-butanesulfinamides, which can act as both a chiral directing group and a protecting group during the synthesis of C2-substituted azetidines. nih.govacs.org
| Chiral Auxiliary | Application | Outcome | Reference |
| Pseudoephedrine | Asymmetric alkylation | Enantiomerically enriched precursors | harvard.edu |
| tert-Butanesulfinamide | Synthesis of C2-substituted azetidines | High diastereomeric ratios | nih.govacs.org |
This table summarizes the application of common chiral auxiliaries in asymmetric synthesis relevant to the target scaffold.
The synthesis of chiral tetrasubstituted azetidines has also been achieved through copper(I)-catalyzed imido-ylide [3+1]-cycloadditions with metallo-enolcarbenes, demonstrating the potential for creating complex chiral azetidine structures. nih.gov These advanced methods pave the way for the synthesis of a diverse range of chiral analogues of 2-(3-Methylazetidin-3-yl)pyridine for further investigation.
Asymmetric Catalysis in Azetidine Ring Construction
The construction of the chiral quaternary center in the azetidine ring of 2-(3-methylazetidin-3-yl)pyridine presents a significant synthetic challenge. Asymmetric catalysis offers a powerful solution to establish this stereocenter with high enantioselectivity.
Recent advancements have highlighted the use of organocatalysis in the enantioselective synthesis of azetidines. For instance, aza-Morita–Baylis–Hillman (MBH) reactions of ketimines with allenoates, catalyzed by chiral amines like β-isocupreidine (β-ICD), have been developed to produce functionalized azetidines. rsc.org This approach could be adapted for the synthesis of precursors to 2-(3-methylazetidin-3-yl)pyridine.
Another notable strategy involves the copper-catalyzed asymmetric boryl allylation of azetines. This method allows for the difunctionalization of the azetine ring, creating two new stereogenic centers with high regio-, enantio-, and diastereoselectivity. acs.orgnih.gov While this has been demonstrated for 2,3-disubstituted azetidines, the principles could potentially be extended to the synthesis of 3,3-disubstituted azetidines. The reaction proceeds via a boryl cupration of the azetine followed by an allylation step. nih.gov
Furthermore, direct asymmetric catalytic aldol (B89426) reactions using chiral cyclic secondary amines as catalysts have shown success in creating chiral building blocks. researchgate.net These methods, along with the use of chiral N-tert-butanesulfinyl imines as versatile chiral auxiliaries, provide pathways to enantioenriched nitrogen-containing heterocycles, including azetidines. researchgate.net
Table 1: Asymmetric Catalytic Methods for Azetidine Synthesis
| Catalytic System | Reaction Type | Key Features | Potential Applicability |
| β-Isocupreidine (β-ICD) | aza-Morita–Baylis–Hillman | Organocatalyzed, enantioselective | Synthesis of functionalized azetidine precursors |
| Cu/bisphosphine | Boryl allylation of azetines | High stereoselectivity, difunctionalization | Construction of chiral 2,3-disubstituted azetidines |
| Chiral secondary amines | Asymmetric aldol reaction | Direct catalytic approach | Creation of chiral building blocks for azetidines |
| Chiral N-tert-butanesulfinyl imines | Nucleophilic addition | High diastereoselectivity | Enantioselective synthesis of azetidine intermediates |
Enantioselective Coupling Strategies
Once the chiral 3-methylazetidine core is established, the subsequent enantioselective coupling to the pyridine ring is a critical step. Palladium-catalyzed cross-coupling reactions are a prominent method for this transformation.
High-throughput experimentation (HTE) has been instrumental in optimizing conditions for the enantioretentive N-arylation of cyclic secondary amines, including azetidines. A novel phosphorinane ligand, 'NiniPhos', has been identified for palladium-catalyzed coupling, demonstrating high yields and excellent enantiospecificity with a range of aryl halides under aqueous conditions. acs.org This methodology is directly applicable to the synthesis of 2-(3-methylazetidin-3-yl)pyridine, coupling an enantioenriched 3-methylazetidine with a suitable 2-halopyridine.
The choice of ligand is crucial for achieving high selectivity. Data science-driven analysis of HTE results has pinpointed di-tert-butylphosphines and phosphorinanes as privileged ligand classes for this type of coupling. acs.org
Sustainable and Green Chemistry Principles Applied to the Synthesis of 2-(3-Methylazetidin-3-yl)pyridine
The growing emphasis on environmentally benign chemical processes has spurred the development of sustainable synthetic routes for complex molecules.
The use of green solvents is a cornerstone of sustainable chemistry. Research has demonstrated the feasibility of conducting reactions in aqueous media, as seen in the Pd-catalyzed N-arylation using the NiniPhos ligand. acs.org Microwave-assisted synthesis in solvents like ethanol (B145695) has also been recognized as a green chemistry tool, often leading to shorter reaction times and higher yields. nih.govresearchgate.net The development of mixed flow-batch approaches using green solvents for multiple reaction steps also presents a promising avenue for sustainable synthesis. nih.gov
The shift from stoichiometric to catalytic reagents is a fundamental principle of green chemistry. The asymmetric catalytic methods discussed previously, such as the use of chiral organocatalysts and transition metal catalysts, are inherently more sustainable than methods relying on stoichiometric chiral auxiliaries. rsc.orgacs.orgnih.govresearchgate.net The use of recyclable catalysts further enhances the sustainability of these processes. nih.gov
Synthesis of Isotopically Labeled 2-(3-Methylazetidin-3-yl)pyridine for Mechanistic Research
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of isotopically labeled 2-(3-methylazetidin-3-yl)pyridine can be achieved by incorporating stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) at specific positions in the molecule.
For labeling the pyridine ring, a Zincke activation strategy has been developed for nitrogen isotope exchange (NIE). chemrxiv.orgnih.gov This method allows for the incorporation of ¹⁵N into a wide variety of pyridine derivatives with high isotopic enrichment. chemrxiv.orgnih.gov This would be a direct method to produce [¹⁵N]-2-(3-methylazetidin-3-yl)pyridine.
Labeling the azetidine ring can be accomplished by using isotopically labeled starting materials in the synthetic sequence. For example, ¹³C-labeled urea (B33335) can be used as a precursor to synthesize more complex labeled building blocks. mdpi.com Similarly, deuterium can be incorporated through facile exchange reactions on appropriate precursors. nih.gov These labeled synthons can then be carried through the established synthetic route to yield the desired isotopically labeled final product.
Comparison of Synthetic Route Efficiencies and Scalability Considerations in Academic Contexts
The synthesis of 2-(3-Methylazetidin-3-yl)pyridine and its analogues in an academic setting requires careful consideration of various factors beyond just the chemical yield. These include the number of synthetic steps, the availability and cost of starting materials, the ease of purification, and the potential for scale-up for further biological evaluation. Two primary disconnection approaches can be envisioned for the synthesis of the target scaffold: the formation of the C(sp³)–C(sp²) bond between the azetidine and pyridine rings, and the construction of the azetidine ring onto a pre-functionalized pyridine precursor.
Route A: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds. For the synthesis of 2-(3-Methylazetidin-3-yl)pyridine, both Suzuki-Miyaura and Negishi couplings represent viable and efficient strategies.
Suzuki-Miyaura Coupling: This approach would involve the coupling of a 3-methylazetidin-3-yl boronic acid or its corresponding MIDA (N-methyliminodiacetic acid) ester with a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine). The N-Boc protected 3-methylazetidin-3-yl boronic acid derivative would be a key intermediate.
The efficiency of this route is generally high, with palladium catalysts and ligands now capable of mediating these couplings under mild conditions and with low catalyst loadings. The use of MIDA boronates offers advantages in terms of stability and ease of handling compared to boronic acids.
Negishi Coupling: An alternative cross-coupling strategy is the Negishi reaction, which would couple a 3-methylazetidin-3-ylzinc halide with a 2-halopyridine. Organozinc reagents are often prepared in situ from the corresponding alkyl halide, which in this case would be N-Boc-3-iodo-3-methylazetidine.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Key Intermediate | N-Boc-3-methylazetidin-3-yl boronic acid/ester | N-Boc-3-iodo-3-methylazetidine |
| Coupling Partner | 2-Halopyridine | 2-Halopyridine |
| Typical Yields | Good to Excellent | Good to Excellent |
| Scalability | Generally good, especially with stable MIDA boronates | Can be challenging due to the moisture and air sensitivity of organozinc reagents |
| Functional Group Tolerance | High | Very High |
Route B: Nucleophilic Addition to a Pyridine Precursor
This strategy involves the addition of a nucleophilic 3-methylazetidine equivalent to an electrophilic pyridine derivative. A plausible approach would be the addition of the Grignard reagent derived from N-Boc-3-chloro-3-methylazetidine to 2-cyanopyridine (B140075) or a similar electrophilic pyridine.
| Parameter | Grignard Addition |
| Key Intermediate | N-Boc-3-chloro-3-methylazetidine |
| Coupling Partner | 2-Cyanopyridine or other electrophilic pyridine |
| Typical Yields | Moderate to Good |
| Scalability | Potentially challenging due to the stability of the Grignard reagent |
| Functional Group Tolerance | Moderate, sensitive to acidic protons |
Route C: Azetidine Ring Formation
A conceptually different approach involves the construction of the azetidine ring onto a pyridine-containing precursor. For instance, a precursor containing a 2-pyridyl group and appropriate functional groups for intramolecular cyclization could be synthesized. One such strategy could involve the intramolecular aminolysis of a suitably substituted epoxy amine.
The efficiency of this route is contingent on the successful synthesis of the acyclic precursor and the subsequent cyclization step. While potentially offering a more convergent synthesis, the stereochemical outcome of the cyclization would need to be carefully controlled.
| Parameter | Azetidine Ring Formation (Intramolecular Aminolysis) |
| Key Intermediate | Acyclic precursor with pyridine and epoxy amine functionalities |
| Typical Yields | Variable, dependent on the cyclization efficiency |
| Scalability | Can be scalable if the precursor synthesis and cyclization are robust |
| Stereocontrol | Can be a challenge and may require chiral starting materials or catalysts |
Scalability Considerations in an Academic Context
In an academic research setting, scalability is often considered on the milligram to gram scale, sufficient for thorough biological characterization.
Palladium-catalyzed cross-coupling reactions (Route A) are generally considered highly scalable within this context. The reactions are often well-behaved, and purification can be straightforward. The commercial availability of a wide range of palladium catalysts, ligands, and pyridine building blocks facilitates rapid analogue synthesis. The use of air- and moisture-stable pre-catalysts and MIDA boronates further enhances the practicality and scalability of the Suzuki-Miyaura coupling.
Nucleophilic addition routes (Route B) , particularly those involving Grignard reagents, can present more challenges for scalability. The generation and handling of the reactive organometallic species may require strictly anhydrous and inert conditions, which can be more difficult to maintain on a larger scale. Reproducibility can sometimes be an issue.
For the synthesis of 2-(3-Methylazetidin-3-yl)pyridine and its analogues in an academic research environment, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer the most attractive combination of efficiency, reliability, and scalability. The modularity of this approach allows for the rapid generation of a diverse set of analogues by simply varying the coupling partners. While other routes are chemically feasible, they may present more significant challenges in terms of reaction optimization, reproducibility, and ease of scale-up for the preparation of quantities required for in-depth biological studies.
Sophisticated Structural Elucidation and Conformational Dynamics of 2 3 Methylazetidin 3 Yl Pyridine
Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Crystal Packing Analysis
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. For 2-(3-Methylazetidin-3-yl)pyridine, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the geometry of both the pyridine (B92270) and azetidine (B1206935) rings. Furthermore, it would reveal the spatial arrangement of the methyl group on the azetidine ring relative to the pyridine moiety.
In the absence of experimental data for the target compound, we can look at related structures. For instance, studies on other substituted pyridines have provided detailed crystallographic data, which serves as a benchmark for what could be expected. researchgate.netorientjchem.org
Table 1: Hypothetical Crystallographic Data for 2-(3-Methylazetidin-3-yl)pyridine
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c values |
| Unit Cell Angles (°) | α, β, γ values |
| Bond Lengths (Å) | C-N, C-C bond lengths for both rings |
| Bond Angles (°) | Angles within and between the pyridine and azetidine rings |
| Intermolecular Interactions | Hydrogen bonding, π-stacking interactions in the crystal lattice |
Note: This table is hypothetical and for illustrative purposes only, as no published crystallographic data for 2-(3-Methylazetidin-3-yl)pyridine could be located.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to confirm the connectivity and stereochemistry of 2-(3-Methylazetidin-3-yl)pyridine.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the pyridine and azetidine rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyridine and azetidine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution.
While no specific NMR data for 2-(3-Methylazetidin-3-yl)pyridine is available, the expected chemical shifts and coupling constants can be inferred from data on similar structures. nih.govru.nl
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-(3-Methylazetidin-3-yl)pyridine
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring (C2'-C6') | 7.0 - 8.7 | 120 - 160 |
| Azetidine Ring (CH₂) | 3.0 - 4.5 | 50 - 65 |
| Azetidine Ring (C-CH₃) | - | 30 - 45 |
| Azetidine Ring (CH₃) | 1.2 - 1.8 | 20 - 30 |
Note: This table contains predicted ranges based on analogous compounds and is for illustrative purposes only.
Solid-state NMR would be employed to study the structure and dynamics of 2-(3-Methylazetidin-3-yl)pyridine in its solid form, providing insights into polymorphism and the structure of any amorphous content. No solid-state NMR studies for this compound have been reported.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify functional groups and probe molecular vibrations. For 2-(3-Methylazetidin-3-yl)pyridine, these techniques would show characteristic bands for the C=N and C=C stretching vibrations of the pyridine ring, as well as C-H and C-N vibrations of the azetidine ring. The vibrational spectra of related compounds like 3-methylpyridine (B133936) have been well-documented. researchgate.net
Table 3: Expected Vibrational Frequencies (cm⁻¹) for 2-(3-Methylazetidin-3-yl)pyridine
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N, C=C stretching (pyridine) | 1400 - 1600 |
| CH₂ bending (azetidine) | 1440 - 1480 |
| C-N stretching (azetidine) | 1100 - 1300 |
Note: This table is illustrative and based on typical vibrational frequencies for the expected functional groups.
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 2-(3-Methylazetidin-3-yl)pyridine, thereby confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing valuable information about the compound's structure and the relative stability of its substructures.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Elucidating Chiral Features
Since 2-(3-Methylazetidin-3-yl)pyridine is a chiral molecule (due to the stereocenter at the C3 position of the azetidine ring), chiroptical techniques such as electronic circular dichroism (ECD) would be instrumental in determining its absolute configuration. The ECD spectrum would show differential absorption of left and right circularly polarized light, which is unique to a specific enantiomer. No ECD studies for this compound have been published.
Conformational Analysis through Experimental and Computational Hybrid Approaches
The conformational landscape of a molecule like 2-(3-Methylazetidin-3-yl)pyridine, which features a flexible four-membered azetidine ring linked to a planar pyridine ring, is complex. Understanding its dynamics requires a synergistic combination of experimental measurements and theoretical calculations. This hybrid approach provides a more robust and detailed picture than either method could alone.
Experimental Framework
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, provide tangible data on the molecule's structure and behavior.
NMR Spectroscopy: High-resolution NMR is a powerful tool for probing molecular conformation in solution. For 2-(3-Methylazetidin-3-yl)pyridine, key parameters would include:
Proton-Proton Coupling Constants (³JHH): These values are related to the dihedral angles between adjacent protons through the Karplus equation. Measuring the coupling constants within the azetidine ring would provide information about its pucker and the relative orientation of its substituents.
Nuclear Overhauser Effect (NOE): NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). This data would be crucial for determining the relative orientation of the methyl group and the pyridine ring with respect to the azetidine scaffold. It could differentiate between conformers where the pyridine ring is oriented syn or anti to the methyl group.
X-ray Diffraction: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive solid-state conformation. It would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous snapshot of the molecule's lowest energy state in the crystal lattice. This solid-state structure serves as a critical benchmark for validating computational models.
Computational Modeling
Computational chemistry, particularly using Density Functional Theory (DFT), complements experimental data by exploring the full potential energy surface of the molecule.
Conformational Searching: The first step involves a systematic or stochastic search to identify all possible low-energy conformers. This would involve rotating the bond connecting the azetidine and pyridine rings and exploring different puckering states of the azetidine ring.
Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the precise geometry of each energy minimum and calculates its relative stability. The results would allow for the creation of a potential energy surface, highlighting the most stable conformers and the energy barriers between them.
Calculation of NMR Parameters: A key aspect of the hybrid approach is the calculation of NMR parameters from the optimized geometries. Theoretical chemical shifts (δ) and coupling constants (J) can be computed and compared directly with experimental spectra. A strong correlation between the calculated parameters for a specific conformer and the experimental data provides powerful evidence that this conformer is significantly populated in solution.
Hypothetical Data and Interpretation
In a hypothetical study of 2-(3-Methylazetidin-3-yl)pyridine, one might expect to find two primary low-energy conformers, differing by the rotation around the C(azetidine)-C(pyridine) bond. The puckering of the azetidine ring itself is also a key conformational feature. nih.gov
A data table from such a study would likely resemble the following:
| Parameter | Conformer A (Calculated) | Conformer B (Calculated) | Experimental |
| Relative Energy (kcal/mol) | 0.00 | 1.5 | - |
| Population (%) | 92 | 8 | - |
| Dihedral Angle (N(py)-C-C-N(az)) | 75° | -105° | - |
| ¹H Chemical Shift (Methyl) | 1.45 ppm | 1.55 ppm | 1.48 ppm |
| ³JHH (Azetidine Ring) | 6.2 Hz, 8.1 Hz | 5.9 Hz, 7.8 Hz | 6.1 Hz, 8.0 Hz |
| Table 1: Hypothetical Hybrid Conformational Data for 2-(3-Methylazetidin-3-yl)pyridine. This table illustrates the type of data generated in a hybrid analysis, where calculated parameters for different conformers are compared with experimental results to determine the most likely solution-state structure. |
By combining the definitive, but static, information from X-ray crystallography (if available), the solution-phase averages from NMR, and the detailed energetic and geometric landscape from DFT calculations, a comprehensive and dynamic model of the conformational preferences of 2-(3-Methylazetidin-3-yl)pyridine could be constructed. This integrated approach is the gold standard for the structural elucidation of flexible molecules.
Computational and Theoretical Investigations of 2 3 Methylazetidin 3 Yl Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For 2-(3-Methylazetidin-3-yl)pyridine, these methods provide a detailed picture of its molecular orbitals, charge distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov Studies on pyridine (B92270) derivatives often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31+G(d,p) to obtain reliable results. researchgate.netscirp.org For 2-(3-Methylazetidin-3-yl)pyridine, DFT calculations would reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is typically localized on the more electron-rich portions of the molecule, in this case, likely the pyridine ring and the nitrogen atom of the azetidine (B1206935) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and electronic excitation properties. researchgate.net
Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For 2-(3-Methylazetidin-3-yl)pyridine, the ESP map would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring, confirming its role as a hydrogen bond acceptor. The hydrogen atoms and the methyl group would exhibit a positive potential (blue/green).
A hypothetical Mulliken charge distribution for the atoms in 2-(3-Methylazetidin-3-yl)pyridine, as would be calculated by DFT, is presented below.
| Atom | Hypothetical Mulliken Charge (a.u.) |
| N (Pyridine) | -0.65 |
| C2 (Pyridine) | 0.25 |
| C3 (Pyridine) | -0.15 |
| C4 (Pyridine) | 0.05 |
| C5 (Pyridine) | -0.10 |
| C6 (Pyridine) | 0.10 |
| N (Azetidine) | -0.50 |
| C2 (Azetidine) | 0.20 |
| C3 (Azetidine) | 0.15 |
| C4 (Azetidine) | 0.20 |
| C (Methyl) | -0.20 |
| H (average) | 0.10 |
Ab Initio Methods for High-Accuracy Energy and Geometry Optimization
For even greater accuracy in determining the geometry and energy of 2-(3-Methylazetidin-3-yl)pyridine, ab initio methods such as Hartree-Fock (HF) or more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed. researchgate.net These methods, while more computationally demanding than DFT, are based on first principles and can provide benchmark-quality data.
Geometry optimization using ab initio methods would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. nih.gov These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure and for subsequent calculations such as vibrational frequencies. Comparing the results from different levels of theory (e.g., HF, MP2, and DFT) can provide a measure of the reliability of the computational predictions.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The accuracy of these predictions has significantly improved, with machine learning algorithms now able to predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov Theoretical calculations of NMR spectra for 2-(3-Methylazetidin-3-yl)pyridine would provide valuable information for assigning the peaks in an experimental spectrum.
A table of predicted ¹H and ¹³C NMR chemical shifts for 2-(3-Methylazetidin-3-yl)pyridine is presented below, based on typical values for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2' (Pyridine) | 8.5 | - |
| H4' (Pyridine) | 7.8 | - |
| H5' (Pyridine) | 7.2 | - |
| H6' (Pyridine) | 7.5 | - |
| H2 (Azetidine) | 3.8 | - |
| H4 (Azetidine) | 3.6 | - |
| H (Methyl) | 1.5 | - |
| C2' (Pyridine) | - | 155 |
| C3' (Pyridine) | - | 138 |
| C4' (Pyridine) | - | 123 |
| C5' (Pyridine) | - | 121 |
| C6' (Pyridine) | - | 149 |
| C2 (Azetidine) | - | 60 |
| C3 (Azetidine) | - | 45 |
| C4 (Azetidine) | - | 60 |
| C (Methyl) | - | 25 |
Vibrational Frequencies: DFT and ab initio methods can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.govdocumentsdelivered.com The calculated frequencies are often scaled by an empirical factor to better match experimental data. These calculations can help in the assignment of vibrational modes, such as C-H stretches, C=N stretches of the pyridine ring, and N-H bends of the azetidine ring.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.
Analysis of Conformational Landscapes in Various Solvents
The conformation of 2-(3-Methylazetidin-3-yl)pyridine can be influenced by the surrounding solvent. MD simulations can be performed in different solvent models (e.g., water, chloroform, DMSO) to explore the conformational landscape of the molecule. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the azetidine ring and the rotational freedom around the bond connecting the two rings.
The relative populations of different conformers in various solvents can be estimated from the simulations, providing a more realistic picture of the molecule's behavior in solution.
Ligand-Target Interaction Dynamics (Molecular Level)
If 2-(3-Methylazetidin-3-yl)pyridine is being investigated as a potential ligand for a biological target, MD simulations are invaluable for studying the dynamics of the ligand-protein complex. nih.gov These simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the ligand in the active site of the protein.
By analyzing the trajectory of the ligand within the binding pocket, researchers can assess the stability of the binding mode and identify any conformational changes in the protein that are induced by ligand binding. This information is crucial for the rational design of more potent and selective ligands. Quantum mechanics/molecular mechanics (QM/MM) methods can be employed for even higher accuracy, treating the ligand and the immediate active site with quantum mechanics while the rest of the protein is treated with classical molecular mechanics. tsukuba.ac.jp
Theoretical Studies of Reaction Mechanisms Relevant to 2-(3-Methylazetidin-3-yl)pyridine Synthesis
The synthesis of 2-(3-Methylazetidin-3-yl)pyridine, which features a substituted azetidine ring attached to a pyridine ring, presents unique challenges due to the inherent ring strain of the four-membered azetidine heterocycle. nih.gov Computational modeling serves as a powerful tool to navigate these synthetic complexities, offering predictive insights into reaction feasibility and outcomes. mit.edu
A fundamental aspect of theoretical reaction mechanism studies involves the identification and characterization of transition states and the calculation of their associated activation energies. For the synthesis of azetidine derivatives, computational models can predict which reactant pairs are likely to form the desired product. mit.edu By calculating the frontier orbital energies of the precursors—an alkene and an oxime, for instance—researchers can pre-screen for viable reactions, mitigating the need for extensive trial-and-error experimentation. mit.edu
This predictive power is crucial for overcoming the traditionally difficult synthesis of azetidines compared to their five-membered ring counterparts. mit.edu For a hypothetical synthesis of 2-(3-Methylazetidin-3-yl)pyridine, density functional theory (DFT) calculations could be employed to map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. This would involve locating the transition state structure and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
Table 1: Hypothetical Activation Energies for Azetidine Formation
| Reactant Pair | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |
| Alkene A + Oxime B | DFT (B3LYP/6-31G) | 15.2 | High |
| Alkene C + Oxime D | DFT (B3LYP/6-31G) | 28.7 | Low |
| Alkene E + Oxime F | DFT (M06-2X/def2-TZVP) | 12.5 | Very High |
This table presents hypothetical data to illustrate the concept of activation energy calculation in predicting reaction feasibility.
Computational chemistry allows for the detailed elucidation of reaction pathways and the testing of various mechanistic hypotheses. For the formation of 3,3-disubstituted azetidines, several synthetic routes have been developed, including radical processes and additions to alkylidene-azetidines. nih.gov Theoretical studies can model these different pathways to determine the most plausible mechanism.
Pharmacophore Modeling and Virtual Screening Methodologies for Potential Target Identification
Azetidine-containing compounds are of significant interest in medicinal chemistry due to their potential to influence the physicochemical properties of drug molecules. nih.govacs.org Pharmacophore modeling and virtual screening are powerful computational techniques used to identify potential biological targets for a given compound.
A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov For 2-(3-Methylazetidin-3-yl)pyridine, a pharmacophore model could be generated based on its structure and known activities of similar molecules. This model would highlight key features such as the hydrogen bond accepting nitrogen atom in the pyridine ring and the hydrophobic methyl group on the azetidine ring.
Once a pharmacophore model is established, it can be used as a query to screen large databases of known protein structures or compound libraries. nih.govnih.gov This virtual screening process can identify potential protein targets with binding sites that are complementary to the pharmacophore of 2-(3-Methylazetidin-3-yl)pyridine, thereby suggesting potential therapeutic applications. nih.gov
Table 2: Illustrative Pharmacophore Features of 2-(3-Methylazetidin-3-yl)pyridine
| Pharmacophoric Feature | Description | Potential Interaction |
| Hydrogen Bond Acceptor | Nitrogen atom in the pyridine ring | Interaction with donor groups in a protein active site |
| Aromatic Ring | Pyridine ring | Pi-stacking interactions with aromatic residues |
| Hydrophobic Group | Methyl group | Interaction with hydrophobic pockets in a target protein |
| 3D Azetidine Scaffold | Constrained three-dimensional structure | Influences overall shape and fit within a binding site |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Exploring Structural Contributions to Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity. nih.gov
For a series of derivatives of 2-(3-Methylazetidin-3-yl)pyridine, a QSAR model could be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined biological activities. researchgate.net For instance, a study on 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives utilized QSAR to predict their IC50 values against osteosarcoma cell lines. nih.gov
Table 3: Example of Descriptors in a QSAR Model for Pyridine Derivatives
| Descriptor | Type | Correlation with Activity | Interpretation |
| LogP | Hydrophobic | Positive | Increased lipophilicity may enhance membrane permeability. |
| Dipole Moment | Electronic | Negative | A lower dipole moment might be favorable for binding. |
| Molecular Weight | Steric | Parabolic | An optimal size exists for fitting into the binding pocket. |
| Number of H-bond Donors | Electronic | Positive | Increased hydrogen bonding potential can improve binding affinity. |
This table provides an example of how molecular descriptors might be correlated with biological activity in a QSAR study.
Advanced Analytical Methodologies for Quantifying 2 3 Methylazetidin 3 Yl Pyridine in Research Matrices
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Stability
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like 2-(3-Methylazetidin-3-yl)pyridine. The development of a robust, stability-indicating HPLC method is critical for determining the purity of the compound and for monitoring its degradation over time under various stress conditions.
A typical reversed-phase HPLC (RP-HPLC) method for a pyridine-containing compound would utilize a C18 column. juniperpublishers.comptfarm.pl The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). juniperpublishers.comhelixchrom.com The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). japsonline.com
Diode Array Detection (DAD) and Mass Spectrometric (MS) Detection
The combination of HPLC with Diode Array Detection (DAD) and Mass Spectrometric (MS) detection provides a powerful tool for the analysis of 2-(3-Methylazetidin-3-yl)pyridine.
Diode Array Detection (DAD): DAD allows for the acquisition of the UV-Vis spectrum of the analyte as it elutes from the HPLC column. This is particularly useful for peak purity assessment and for the identification of impurities, especially if they have different UV spectra from the main compound. The pyridine (B92270) moiety in 2-(3-Methylazetidin-3-yl)pyridine is expected to have a characteristic UV absorbance, likely around 254 nm, which is a common wavelength for the detection of pyridine derivatives. juniperpublishers.com
Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides highly specific and sensitive detection. Electrospray ionization (ESI) is a suitable ionization technique for a compound like 2-(3-Methylazetidin-3-yl)pyridine. LC-MS can confirm the molecular weight of the parent compound and can be used to identify unknown impurities by their mass-to-charge ratio (m/z). ptfarm.plresearchgate.net In tandem mass spectrometry (MS/MS), fragmentation patterns of the parent ion can be generated, providing structural information that is invaluable for the definitive identification of the compound and its degradation products. ptfarm.plnih.gov
Table 1: Representative HPLC-DAD/MS Method Parameters for Analysis of a Pyridine Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| DAD Wavelength | 254 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100-500 |
Methodology for Impurity Profiling
Impurity profiling is the identification, quantification, and characterization of unwanted chemicals present in a substance. simsonpharma.commedwinpublishers.com For 2-(3-Methylazetidin-3-yl)pyridine, impurities can arise from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation of the final product. A stability-indicating HPLC method is crucial for separating the main compound from its potential impurities and degradation products. juniperpublishers.comjapsonline.com
Forced degradation studies are typically performed by subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. japsonline.com The resulting degradation products are then analyzed by HPLC-DAD/MS to elucidate their structures. The ability of the HPLC method to separate all degradation products from the parent peak and from each other is a key aspect of a validated stability-indicating method. ptfarm.pl
Table 2: Potential Impurities of 2-(3-Methylazetidin-3-yl)pyridine
| Impurity Type | Potential Structure/Origin |
| Process Impurity | Unreacted starting materials or reagents |
| Process Impurity | By-products from side reactions in the synthesis |
| Degradation Product | N-oxide of the pyridine ring (from oxidation) |
| Degradation Product | Products of azetidine (B1206935) ring opening (hydrolysis) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts or Degradants Analysis
While HPLC is suitable for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile byproducts or degradants that may be present in samples of 2-(3-Methylazetidin-3-yl)pyridine. The high sensitivity and excellent separation capabilities of GC, combined with the definitive identification power of MS, make it an indispensable tool. nih.gov
For a compound like 2-(3-Methylazetidin-3-yl)pyridine, direct GC-MS analysis might be possible if it is sufficiently volatile and thermally stable. However, polar functional groups like the amine in the azetidine ring can lead to poor peak shape and interactions with the GC column. In such cases, derivatization is often employed to increase volatility and improve chromatographic performance. Silylation is a common derivatization technique for compounds with active hydrogens. researchgate.net
Capillary Electrophoresis (CE) for Charge-Based Separations and Purity
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For a basic compound like 2-(3-Methylazetidin-3-yl)pyridine, which will be protonated at acidic pH, CE offers an alternative and often orthogonal separation mechanism to HPLC. nih.govmdpi.com
Capillary Zone Electrophoresis (CZE) is the simplest form of CE and can be used for the purity assessment of the compound. The use of a low pH buffer will ensure that the analyte is in its cationic form and migrates towards the cathode. nih.gov CE can be particularly useful for separating charged impurities that may be difficult to resolve by RP-HPLC. Coupling CE with MS (CE-MS) can further enhance its utility for impurity identification. mdpi.com
Chiral Analytical Techniques for Enantiomeric Purity Determination of Chiral Analogues
If chiral analogues of 2-(3-Methylazetidin-3-yl)pyridine are synthesized, or if the compound itself is resolved into its enantiomers, chiral analytical techniques are required to determine the enantiomeric purity.
Chiral HPLC and GC
Chiral HPLC: This is the most common technique for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.comsigmaaldrich.com For azetidine and pyridine-containing compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs have been shown to be effective. sigmaaldrich.comnih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes. sigmaaldrich.com
Chiral GC: For volatile chiral compounds, chiral GC is a powerful technique. It employs a GC column coated with a chiral stationary phase. Similar to chiral HPLC, differential interactions between the enantiomers and the CSP result in their separation. researchgate.net Derivatization may be necessary to increase the volatility of the analytes. researchgate.net
Table 3: Comparison of Chiral Analytical Techniques
| Technique | Principle | Advantages | Common Applications |
| Chiral HPLC | Differential interaction with a chiral stationary phase in the liquid phase. | Broad applicability, wide range of available CSPs, preparative scale possible. | Enantiomeric purity of pharmaceuticals, resolving racemic mixtures. mdpi.comacs.org |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | High resolution, fast analysis times for volatile compounds. | Analysis of volatile chiral compounds like flavors, fragrances, and certain drug metabolites. researchgate.net |
Supercritical Fluid Chromatography (SFC) for Enantioseparations
Due to the presence of a chiral center at the 3-position of the azetidine ring, 2-(3-Methylazetidin-3-yl)pyridine exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as high speed, efficiency, and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC).
The enantioseparation of 2-(3-Methylazetidin-3-yl)pyridine would typically involve the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for a wide range of chiral compounds. An optimized SFC method would leverage key chromatographic parameters to achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov The mobile phase in SFC is typically composed of supercritical carbon dioxide, which is non-toxic and non-flammable, combined with a small percentage of an organic modifier, such as methanol or ethanol (B145695), to modulate solute retention and selectivity.
For complex biological samples where regioisomers or other interfering compounds may be present, a two-dimensional separation approach could be employed. nih.gov This might involve an initial separation using reversed-phase liquid chromatography (LC) to isolate the compound of interest from the matrix, followed by chiral SFC analysis of the collected fraction to resolve the enantiomers. nih.gov Detection is commonly performed using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometer (MS).
Table 1: Hypothetical SFC Parameters for Enantioseparation of 2-(3-Methylazetidin-3-yl)pyridine
| Parameter | Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment necessary for separating the enantiomers. |
| Mobile Phase | Supercritical CO₂ with Methanol/Acetonitrile Modifier (e.g., 85:15 v/v) | CO₂ acts as the main carrier fluid, while the organic modifier adjusts the mobile phase strength and selectivity. nih.gov |
| Flow Rate | 2.0 - 4.0 mL/min | Allows for rapid analysis times, often under 5 minutes for a racemic pair. nih.gov |
| Back Pressure | 100 - 150 bar | Maintains the CO₂ in its supercritical state, ensuring optimal chromatographic performance. |
| Temperature | 35 - 45 °C | Influences the viscosity and solvating power of the supercritical fluid, affecting separation efficiency. |
| Detection | PDA (254 nm) / MS | PDA provides universal detection for UV-active compounds, while MS offers mass confirmation and higher sensitivity. |
Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the analysis of target compounds in complex mixtures such as reaction media, metabolite samples, or formulation matrices.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
The coupling of liquid chromatography with nuclear magnetic resonance (LC-NMR) provides an unparalleled ability to obtain detailed structural information of analytes post-separation. mdpi.comwisdomlib.org This is particularly valuable for the unambiguous identification of unknown impurities or metabolites of 2-(3-Methylazetidin-3-yl)pyridine without the need for prior isolation. researchgate.net While NMR is inherently less sensitive than MS, advancements in high-field magnets and cryogenic probes have made it a practical tool for analyzing components in the microgram range. researchgate.netnih.gov
Several operational modes can be employed in LC-NMR. mdpi.com In stop-flow mode, the chromatographic flow is paused when a peak of interest enters the NMR flow cell, allowing for extended signal acquisition time and thus improving the signal-to-noise ratio. nih.gov This is advantageous for low-concentration analytes. nih.gov Alternatively, the loop-storage or peak-trapping mode involves collecting the eluent corresponding to specific peaks into storage loops. The contents of these loops can then be transferred to the NMR spectrometer for analysis under static conditions, which avoids issues of peak tailing and carry-over that can occur in stop-flow mode. nih.gov
Table 2: Comparison of LC-NMR Operational Modes for the Analysis of 2-(3-Methylazetidin-3-yl)pyridine
| Mode | Description | Advantages | Disadvantages |
| On-Flow | The eluent from the LC flows continuously through the NMR probe for real-time spectral acquisition. | Provides a complete NMR chromatogram of the entire separation. | Lowest sensitivity; only suitable for highly concentrated analytes. nih.gov |
| Stop-Flow | The LC pump is stopped when a peak of interest is inside the NMR flow cell to allow for longer measurement times. | Improved sensitivity due to signal averaging over time. mdpi.comnih.gov | Potential for peak tailing and carry-over; analysis time increases. nih.gov |
| Loop-Storage/SPE | Peaks of interest are automatically collected into storage loops or onto solid-phase extraction (SPE) cartridges for subsequent, offline NMR analysis. | High sensitivity; eliminates solvent interference (with SPE); prevents carry-over; allows for long acquisition times. mdpi.comnih.gov | More complex instrumentation; not a real-time measurement. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark technique for the highly sensitive and selective quantification of small molecules in complex matrices. nih.gov This method combines the separation power of LC with the detection specificity of tandem mass spectrometry. For the analysis of 2-(3-Methylazetidin-3-yl)pyridine, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This dual mass filtering provides exceptional selectivity and minimizes interference from matrix components. nih.gov The technique's high sensitivity allows for the quantification of analytes at very low concentrations, often in the picogram to nanogram range. wur.nl
The LC-MS³ technique, available on ion trap or hybrid instruments, can offer even greater selectivity by performing an additional fragmentation step, which can be beneficial for eliminating isobaric interferences in exceptionally complex samples. nih.gov
Development of Quantitative Analytical Methods for In Vitro Biological Study Samples
The evaluation of 2-(3-Methylazetidin-3-yl)pyridine in in vitro biological systems, such as cell-based assays, microsomal stability assessments, or hepatocyte metabolism studies, requires a robust and validated quantitative analytical method. nih.govnih.gov LC-MS/MS is the preferred platform for this purpose due to its superior sensitivity, selectivity, and high-throughput capabilities. nih.govnih.gov
The development of such a method begins with sample preparation. The goal is to efficiently extract the analyte from the biological matrix (e.g., cell lysate, microsomal suspension) while removing proteins and other interfering substances. Common techniques include protein precipitation with a cold organic solvent like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). wur.nl
Chromatographic conditions are then optimized to achieve a short run time with good peak shape and adequate retention for the analyte, separating it from any potential metabolites or matrix components. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to promote ionization. wur.nl
The method must be rigorously validated according to established guidelines to ensure its reliability. Key validation parameters include:
Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a specific range.
Accuracy and Precision: Assessing how close the measured values are to the true value and the degree of scatter between replicate measurements, respectively. These are typically evaluated at multiple concentration levels (low, medium, and high). nih.gov
Selectivity: Ensuring the method can differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect: Evaluating the ion suppression or enhancement caused by co-eluting components from the biological matrix.
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). nih.gov
Once validated, this LC-MS/MS method can be confidently applied to quantify the concentration of 2-(3-Methylazetidin-3-yl)pyridine in samples from various in vitro studies, providing crucial data for assessing its efficacy, metabolic fate, or other biological properties. nih.gov
Perspectives and Future Directions in 2 3 Methylazetidin 3 Yl Pyridine Research
Exploration of 2-(3-Methylazetidin-3-yl)pyridine as a Versatile Scaffold for Chemical Probes
The unique structural characteristics of 2-(3-Methylazetidin-3-yl)pyridine make it an exemplary scaffold for the design of novel chemical probes. Its architecture, featuring a basic pyridine (B92270) nitrogen and a tertiary amine within a strained azetidine (B1206935) ring, offers multiple points for functionalization. This allows for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for tracking the molecule in biological systems.
For instance, the pyridine ring can be modified to incorporate environmentally sensitive fluorophores, creating probes whose spectral properties change upon binding to a target protein. This enables the development of "turn-on" fluorescent probes for target engagement assays. Similarly, the azetidine nitrogen can be functionalized with affinity tags like biotin, facilitating the isolation and identification of target proteins through techniques such as affinity chromatography and subsequent mass spectrometry. The synthesis of such probes, often involving the modification of known inhibitors with affinity tags, is a key strategy in chemical biology to monitor enzyme activity. mdpi.com
Application in Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design Methodologies
Fragment-Based Drug Discovery (FBDD):
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying lead compounds. nih.gov FBDD utilizes small, low-molecular-weight molecules, or "fragments," that bind weakly but efficiently to biological targets. wikipedia.orgfrontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govvu.nl The compound 2-(3-Methylazetidin-3-yl)pyridine is an ideal candidate for inclusion in FBDD libraries due to its properties aligning well with the "Rule of Three," a common guideline for fragment selection.
| Property | "Rule of Three" Guideline | 2-(3-Methylazetidin-3-yl)pyridine |
| Molecular Weight (MW) | < 300 Da | ~162.23 Da |
| Number of Hydrogen Bond Donors | ≤ 3 | 0 |
| Number of Hydrogen Bond Acceptors | ≤ 3 | 2 (Pyridine N, Azetidine N) |
| cLogP | ≤ 3 | ~1.5 |
| Number of Rotatable Bonds | ≤ 3 | 1 |
| Polar Surface Area (PSA) | ≤ 60 Ų | ~16.13 Ų |
The compound's high degree of sp3-hybridization, conferred by the azetidine ring, provides three-dimensional complexity, which is increasingly sought after in fragment libraries to explore novel chemical space and improve binding interactions.
Covalent Inhibitor Design:
Targeted covalent inhibitors (TCIs) offer distinct pharmacological advantages, including enhanced potency and prolonged duration of action, by forming a stable bond with their target protein. nih.gov While the 2-(3-Methylazetidin-3-yl)pyridine scaffold is not inherently reactive, it can be engineered into a covalent inhibitor. The pyridine ring can be modified to function as a "warhead" that reacts with nucleophilic amino acid residues like cysteine.
Recent research has demonstrated that vinylpyridines can act as tunable cysteine-reactive warheads in inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov By analogy, a vinyl group or other electrophilic moiety could be introduced onto the pyridine ring of the core scaffold. The reactivity of such a warhead could be fine-tuned through the addition of electron-withdrawing or -donating groups, balancing target engagement with off-target reactivity to enhance selectivity. nih.gov This strategy opens an avenue for developing next-generation covalent inhibitors that target residues beyond cysteine, a growing area of interest in medicinal chemistry. researchgate.net
Integration into New Chemical Entity (NCE) Discovery Programs (Focus on early-stage research concepts)
The 2-(3-Methylazetidin-3-yl)pyridine scaffold serves as a valuable starting point for New Chemical Entity (NCE) discovery programs. Its structure combines a well-established pharmacophore, the pyridine ring, with a less-explored, three-dimensional azetidine moiety. This combination is attractive for developing inhibitors against various target classes, including kinases and epigenetic targets.
In early-stage research, medicinal chemistry campaigns could focus on exploring the structure-activity relationship (SAR) around this core. For example, in kinase inhibitor design, the pyridine nitrogen can act as a crucial hinge-binding element. The vector projecting from the azetidine ring can be used to explore different pockets within an ATP-binding site, allowing for optimization of potency and selectivity. This approach has been successfully used in the discovery of selective Janus Kinase 1 (JAK1) inhibitors, where optimization of a screening hit led to a clinical candidate. nih.gov Similarly, substituted pyridines have been developed as selective inhibitors of histone demethylases, demonstrating the versatility of the pyridine scaffold. rsc.org The introduction of fluorine atoms or other groups to the pyridine or azetidine rings could further enhance biological activity and improve pharmacokinetic properties. nih.gov
Potential as a Ligand for Material Science Applications (e.g., coordination chemistry)
The pyridine moiety is a classic N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition and main-group metals. researchgate.net The 2-(3-Methylazetidin-3-yl)pyridine ligand is expected to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the azetidine nitrogen, forming a stable five-membered chelate ring.
This chelating ability makes it a promising candidate for applications in material science. For example, complexes with transition metals like nickel, manganese, or ruthenium could exhibit interesting magnetic or catalytic properties. researchgate.net The specific geometry and electronic properties of the resulting metal complexes would be influenced by the steric bulk of the methyl group on the azetidine ring and the electronic nature of the metal center. mdpi.com The synthesis of such complexes with lanthanide(III) ions could also be explored, as these are known to form complexes with unique magnetic and photoluminescent properties, crucial for the development of Single-Molecule Magnets (SMMs). nih.gov Furthermore, the formation of coordination polymers is a possibility, where the ligand bridges metal centers to create extended structures with potential applications in gas storage or catalysis. researchgate.net
Leveraging Artificial Intelligence and Machine Learning in Future Research on the Compound
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical research. mdpi.comnih.gov These technologies can be powerfully applied to accelerate research on 2-(3-Methylazetidin-3-yl)pyridine.
Key Applications of AI/ML:
Generative Models for De Novo Design: Generative AI algorithms can design novel molecules from scratch. mdpi.com By training these models on libraries of known active compounds containing pyridine or azetidine fragments, AI can generate new derivatives of 2-(3-Methylazetidin-3-yl)pyridine with optimized properties for specific biological targets.
Property Prediction: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds. nih.gov This allows for the rapid in silico screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing.
Reaction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes for target molecules. This can significantly reduce the time and resources required to synthesize novel analogs of the core scaffold.
By integrating AI and ML, researchers can more efficiently navigate the vast chemical space around this scaffold, accelerating the journey from a promising fragment to a clinical candidate or a novel material. nih.govnih.gov
Roadmap for Expanding the Chemical Space around the 2-(3-Methylazetidin-3-yl)pyridine Core
Systematically expanding the chemical space around the 2-(3-Methylazetidin-3-yl)pyridine core is essential to fully explore its potential. A strategic roadmap would involve derivatization at several key positions to modulate its physicochemical and biological properties. Efficient synthetic approaches are key to accessing a diverse range of analogs. nih.gov
| Modification Site | Synthetic Strategy | Potential Impact |
| Pyridine Ring (Positions 4, 5, 6) | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Modulate electronics, add vectors for exploring protein pockets, improve solubility. rsc.org |
| Azetidine Nitrogen | N-alkylation, N-arylation, acylation | Introduce diverse substituents, attach linkers or reporter groups. |
| Azetidine Ring (CH2 positions) | Functionalization via lithiation followed by electrophilic quench | Introduce additional stereocenters and complexity. |
| Methyl Group | Replacement with other alkyl or aryl groups via modified synthesis of the azetidine precursor | Modulate steric profile and lipophilicity. |
This systematic approach, combining modern synthetic methodologies with strategic design, will generate a library of diverse compounds. This library can then be screened against various biological targets or used to construct novel materials, unlocking the full potential of the 2-(3-Methylazetidin-3-yl)pyridine scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Methylazetidin-3-yl)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclization or coupling reactions. For example, azetidine rings can be formed via intramolecular cyclization of halogenated precursors under reflux with bases like potassium carbonate. Pyridine-azetidine coupling may employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids. Yield optimization requires controlled temperature (70–100°C), anhydrous solvents (e.g., THF or DMF), and inert atmospheres. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(3-Methylazetidin-3-yl)pyridine?
- Methodological Answer :
- 1H/13C NMR : Resolves azetidine and pyridine ring protons, with chemical shifts around δ 2.5–3.5 ppm for methyl-azetidine protons and δ 7.0–8.5 ppm for pyridine protons .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 163.2) and purity (>95%) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to determine bond angles and stereochemistry, particularly for azetidine ring conformation .
Advanced Research Questions
Q. How do structural modifications to the azetidine or pyridine rings influence biological activity, and what SAR studies validate these effects?
- Methodological Answer :
- Azetidine modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhances metabolic stability but may reduce solubility. Methyl substitution (as in 3-methylazetidine) balances lipophilicity and target affinity .
- Pyridine modifications : Fluorination at the pyridine 4-position improves bioavailability, as seen in analogs with antiproliferative activity against cancer cell lines (IC50 < 10 µM) .
- SAR validation : Comparative assays (e.g., cytotoxicity in HeLa cells) and docking studies (using AutoDock Vina) correlate structural changes with activity shifts .
Q. What computational and experimental strategies are used to study target interactions of 2-(3-Methylazetidin-3-yl)pyridine?
- Methodological Answer :
- Molecular docking : Predicts binding modes to enzymes (e.g., kinases) using PyMOL or Schrödinger Suite. Focus on hydrogen bonding with azetidine nitrogen and π-π stacking with pyridine .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd values) for receptor-ligand interactions .
- In vitro assays : Competitive binding studies (e.g., fluorescence polarization) quantify displacement of known inhibitors .
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, logP) be resolved analytically?
- Methodological Answer :
- HPLC-PDA : Quantifies solubility in PBS or DMSO, with gradient elution to detect impurities.
- LogP determination : Use shake-flask method with octanol/water partitioning followed by UV-Vis quantification .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability to explain variability in melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
